N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C16H12ClN3O2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-20-16(22)8-7-13(19-20)14-6-3-9-23-14/h1-9H,10H2,(H,18,21) |
InChI Key |
NAAPFTRYHQRQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-one
The pyridazinone core is synthesized via cyclocondensation of maleic anhydride derivatives with thiophene-containing hydrazines. For example, reacting 3,4-dichloromaleic anhydride with 2-thiophenecarboxylic hydrazide in ethanol at reflux for 12 hours yields 3-(thiophen-2-yl)pyridazine-4,5-diol, which undergoes dehydration with concentrated H₂SO₄ to form the 6-oxo derivative.
Table 1: Optimization of Pyridazinone Ring Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 62 |
| DMF | 100 | 8 | 78 |
| Toluene | 110 | 15 | 45 |
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing transition states during cyclization.
Functionalization of the Pyridazinone Core
Introduction of the Acetamide Side Chain
The C-2 position of the pyridazinone undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate, followed by hydrolysis to yield 2-(6-oxopyridazin-1(6H)-yl)acetic acid. Subsequent amide coupling with 2-chloroaniline is achieved using carbodiimide reagents (e.g., EDC/HOBt), with yields reaching 85% in dichloromethane at 0–5°C.
Mechanistic Insight:
The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the acetamide bond. Low temperatures minimize racemization and side product formation.
Catalytic Approaches for Thiophene Incorporation
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-bromopyridazin-6(1H)-one and thiophen-2-ylboronic acid introduces the thiophene group. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a dioxane/water (4:1) solvent system at 90°C for 6 hours, achieving 92% conversion.
Critical Parameters:
-
Catalyst Loading: <3 mol% Pd leads to incomplete conversion (>20% starting material remaining).
-
Oxygen Sensitivity: Reactions conducted under nitrogen atmosphere show 15% higher yields than aerobic conditions.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from ethanol/water (1:1). Purity >99% is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridazinone-H), 7.65–7.23 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂CO), 2.51 (s, 3H, NHCO).
-
HRMS (ESI): m/z calc. for C₁₆H₁₂ClN₃O₂S [M+H]⁺: 362.0461, found: 362.0458.
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale syntheses face challenges in DMF recycling due to its high boiling point (153°C). Recent advances employ switchable polarity solvents (e.g., DBU/1-hexanol) that phase-separate upon CO₂ addition, enabling >90% solvent recovery.
Environmental Impact Metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg product) | 45 | 27 |
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated arylation using Ru(bpy)₃Cl₂ as photocatalyst enables direct coupling between pyridazinones and 2-chloroaniline derivatives, bypassing pre-functionalized intermediates. Initial trials show 68% yield under blue LED irradiation.
Advantages:
-
Eliminates halogenated reagents
-
Reduces step count from 5 to 3
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring, potentially forming hydroxyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed biological effects. The pathways involved would vary based on the specific application, such as inhibition of enzyme activity or interference with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Group
N-(2-Fluorophenyl)-2-(6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl)acetamide
- Structural Difference : The 2-chlorophenyl group is replaced with 2-fluorophenyl, and the thiophene is replaced with thiomorpholine.
- Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Difference: Lacks the pyridazinone-thiophene core but retains the dichlorophenyl-acetamide motif.
- Impact : The thiazole ring provides a rigid planar structure, favoring π-π stacking interactions. This compound exhibits antibacterial properties linked to its amide-thiazole coordination ability .
N-(Benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide Derivatives
Modifications to the Pyridazinone Core
2-(6-Oxopyridazin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Structural Difference : The 2-chlorophenyl group is replaced with a pyridinyl-thiophene hybrid.
- Impact : Increased aromaticity from the pyridine-thiophene system may enhance π-stacking, influencing pharmacokinetics .
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide
- Structural Difference : The acetamide nitrogen is bonded to a benzimidazol-2-ylidene group.
Pharmacological and Physicochemical Comparisons
Biological Activity
N-(2-chlorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly as an anti-inflammatory agent and a selective inhibitor of cyclooxygenase-2 (COX-2). This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridazine core with a thiophene moiety and a chlorophenyl substituent. The chemical formula can be represented as follows:
This structure is crucial for its biological activity, particularly in modulating inflammatory pathways.
The primary mechanism of action for this compound involves the inhibition of COX-2, an enzyme that plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. COX-2 is often upregulated in inflammatory conditions, making it a target for anti-inflammatory drugs.
Key Findings:
- Selectivity: The compound exhibits selectivity towards COX-2 over COX-1, which is important to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Inhibition Potency: Research indicates that the compound possesses an IC50 value in the low micromolar range, demonstrating effective inhibition of COX-2 activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Various modifications to the core structure have been explored:
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies:
- The compound was tested against human cell lines to assess its anti-inflammatory effects. Results showed significant reduction in pro-inflammatory cytokines when compared to control groups .
- A study demonstrated that this compound effectively inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages, highlighting its potential therapeutic applications in treating inflammatory diseases .
- In Vivo Studies:
- Comparative Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
